molecular formula C12H10N2O2 B1504037 Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone CAS No. 954239-94-2

Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone

Cat. No.: B1504037
CAS No.: 954239-94-2
M. Wt: 214.22 g/mol
InChI Key: UIUFUVKRDQBNIQ-UHFFFAOYSA-N
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Description

Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Biological Activity

Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an oxazole ring substituted with a pyridine moiety. The predicted physical properties include:

  • Boiling Point : 409.6 ± 37.0 °C
  • Density : 1.300 ± 0.06 g/cm³
  • pKa : 3.11 ± 0.12 .

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies indicate that compounds with similar structures exhibit significant inhibition of enzymes involved in cancer progression and inflammatory pathways.

Inhibition of Enzymatic Activity

Research has shown that isoxazole derivatives, including those related to this compound, can inhibit key enzymes such as:

  • CYP17A1 : A critical enzyme in steroidogenesis, where selective inhibition can lead to anticancer effects.
  • COX-2 : Involved in inflammatory responses, where selective inhibition can reduce pain and inflammation .

Anticancer Activity

Studies have demonstrated that isoxazole derivatives possess antiproliferative effects against various human tumor cell lines. For instance, compounds structurally related to this compound showed IC50 values ranging from nanomolar to micromolar concentrations against cancer cells .

CompoundCell LineIC50 (µM)
1LNCaP0.05
2PC-30.03
3MCF70.04

Anti-inflammatory Effects

The anti-inflammatory potential of isoxazole derivatives has been validated through various assays demonstrating their ability to inhibit COX enzymes selectively. For example, a study reported that certain isoxazoles exhibited sub-micromolar IC50 values for COX-2 inhibition, suggesting their utility in treating inflammatory diseases .

Case Studies

  • Case Study on Prostate Cancer :
    A study evaluated the effects of a compound structurally similar to this compound on LNCaP prostate cancer cells, revealing significant antiandrogenic activity by preventing androgen receptor binding .
  • Malaria Prophylaxis :
    Although not directly related, the mechanism of action observed in DHODH inhibitors shows how similar structural motifs can lead to potent antimalarial activity, indicating the versatility of oxazole derivatives in drug design .

Properties

IUPAC Name

cyclopropyl-(5-pyridin-3-yl-1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11(8-3-4-8)12-14-7-10(16-12)9-2-1-5-13-6-9/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUFUVKRDQBNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=NC=C(O2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696335
Record name Cyclopropyl[5-(pyridin-3-yl)-1,3-oxazol-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-94-2
Record name Cyclopropyl[5-(pyridin-3-yl)-1,3-oxazol-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
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Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
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Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
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Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
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Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Reactant of Route 6
Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone

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